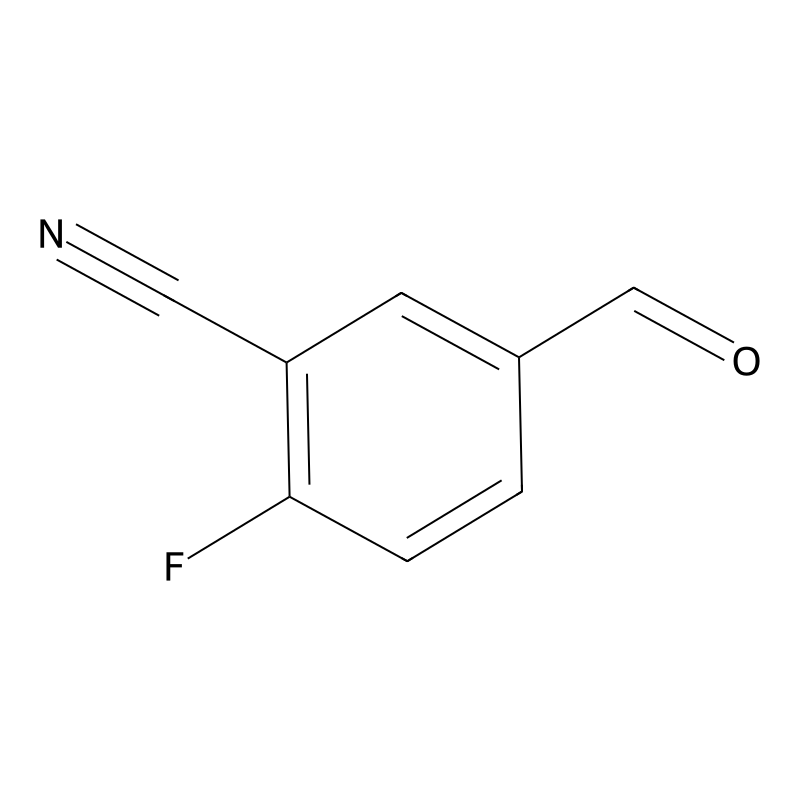2-Fluoro-5-formylbenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Heterocyclic Compounds
One major area of research explores the use of 2-Fluoro-5-formylbenzonitrile as a building block for the synthesis of heterocyclic compounds. Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. These compounds have diverse applications in medicinal chemistry due to their unique properties .
Research has shown that 2-Fluoro-5-formylbenzonitrile can be a valuable precursor for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are a class of drugs with promising potential in cancer treatment .
Exploration of Its Chemical Properties
Another area of scientific research investigates the fundamental chemical properties of 2-Fluoro-5-formylbenzonitrile itself. This includes studies on its reactivity, spectroscopic properties, and potential applications in organic synthesis beyond heterocyclic compounds.
For example, research has been conducted to determine the melting point and other physical properties of 2-Fluoro-5-formylbenzonitrile (). This information is crucial for understanding its behavior in laboratory experiments and potential industrial applications.
Molecular Structure Analysis
The key feature of 2-Fluoro-5-formylbenzonitrile is its structure, consisting of a benzene ring with two key substituents:
- Fluoro group (F) at position 2: This fluorine atom introduces a slight electron-withdrawing effect, potentially affecting the reactivity of the molecule compared to unsubstituted benzonitrile.
- Formyl group (CHO) at position 5: The formyl group is a reactive aldehyde moiety. The presence of a carbonyl group (C=O) can participate in various condensation reactions and also contributes to the polarity of the molecule.
Chemical Reactions Analysis
While specific reactions involving 2-Fluoro-5-formylbenzonitrile haven't been extensively documented, its functional groups suggest potential reaction pathways:
Aldol Condensation
The formyl group can undergo aldol condensation reactions with other carbonyl compounds under basic or acidic conditions to form more complex molecules [1].
R-CH2-CHO (aldehyde) + CH3COCH3 (acetone) -> CH3-CH=CH-COCH3 (aldol product) [1]Nucleophilic Addition
The carbonyl group of the formyl moiety can also participate in nucleophilic addition reactions with various nucleophiles like alcohols or amines to form new C-C bonds [2].
R-CH2-CHO (aldehyde) + H2O (water) -> R-CH2-CH2OH (alcohol) [2]
Citation:
- [1] Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press.
- [2] Klein, D. R. (2012). Organic chemistry (2nd ed.). John Wiley & Sons.
Physical And Chemical Properties Analysis
- Physical State: Likely a white or light orange crystalline solid at room temperature (data from commercial suppliers) [1].
- Melting Point: Around 85°C to 89°C (data from commercial suppliers) [1].
- Solubility: Moderately soluble in organic solvents like dichloromethane or dimethylformamide due to the presence of the aromatic ring. Solubility in water is likely limited due to the hydrophobic nature of the molecule and the presence of the formyl group.
- Stability: The C-F bond is generally stable, and the molecule might exhibit moderate stability under ambient conditions. However, the formyl group can be susceptible to nucleophilic attack or reduction under specific conditions.
Citation:
Currently, there is no documented information regarding a specific mechanism of action for 2-Fluoro-5-formylbenzonitrile in biological systems.
- Potential Toxicity: Aromatic nitriles can exhibit some degree of toxicity. It's advisable to handle the compound with gloves and in a well-ventilated area [1].
- Skin and Eye Irritation: The formyl group can potentially cause skin and eye irritation. Standard laboratory practices for handling potentially irritating chemicals should be followed [2].
Citation:
2-Fluoro-5-formylbenzonitrile can be synthesized through several methods. A notable method involves the reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide. The synthesis typically requires the use of pyridinium chlorochromate as an oxidizing agent in dichloromethane at room temperature, yielding the desired product with high purity (over 97%) and a respectable yield (approximately 65%) .
The primary applications of 2-fluoro-5-formylbenzonitrile lie within medicinal chemistry and organic synthesis:
- Building Block for Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development.
- Poly(ADP-ribose) Polymerase Inhibitors: Its derivatives are being explored for their potential as PARP inhibitors, which are promising candidates for cancer treatment .
While specific interaction studies involving 2-fluoro-5-formylbenzonitrile are scarce, research indicates that its derivatives may interact with biological targets relevant to parasitic infections. Further studies are necessary to elucidate the full spectrum of interactions and potential therapeutic applications .
Several compounds share structural similarities with 2-fluoro-5-formylbenzonitrile. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2,6-Difluoro-4-formylbenzonitrile | 0.88 | Contains two fluorine atoms; potential enhanced reactivity. |
| 3-Cyano-4-fluorobenzaldehyde | 0.87 | Lacks the formyl group; used primarily in organic synthesis. |
| 4-Fluorobenzonitrile | 0.89 | Simpler structure; lacks formyl functionality. |
| 3-Fluorobenzaldehyde | 0.90 | Similar functional groups but different positioning on ring. |
The uniqueness of 2-fluoro-5-formylbenzonitrile lies in its specific combination of functional groups (formyl and nitrile) and its potential role in synthesizing biologically active compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








